molecular formula C15H15BrO B13715101 4-[2-(4-Bromophenyl)propan-2-yl]phenol CAS No. 52687-47-5

4-[2-(4-Bromophenyl)propan-2-yl]phenol

Katalognummer: B13715101
CAS-Nummer: 52687-47-5
Molekulargewicht: 291.18 g/mol
InChI-Schlüssel: MRXVEVNVYRHJLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Bromophenyl)propan-2-yl]phenol is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.183 g/mol It is a phenolic compound characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a propan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromophenyl)propan-2-yl]phenol typically involves the bromination of phenol derivatives. One common method is the Friedel-Crafts alkylation reaction, where phenol is reacted with 4-bromophenylpropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Bromophenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Bromophenyl)propan-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Bromophenyl)propan-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[2-(4-Chlorophenyl)propan-2-yl]phenol: Similar structure but with a chlorine atom instead of bromine.

    4-[2-(4-Fluorophenyl)propan-2-yl]phenol: Similar structure but with a fluorine atom instead of bromine.

    4-[2-(4-Methylphenyl)propan-2-yl]phenol: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-[2-(4-Bromophenyl)propan-2-yl]phenol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential biological activities. The bromine atom also influences the compound’s physical properties, such as its boiling and melting points .

Eigenschaften

CAS-Nummer

52687-47-5

Molekularformel

C15H15BrO

Molekulargewicht

291.18 g/mol

IUPAC-Name

4-[2-(4-bromophenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H15BrO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3

InChI-Schlüssel

MRXVEVNVYRHJLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.